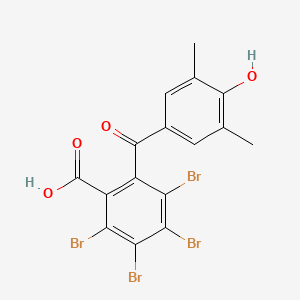
2,3,4,5-Tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the benzoyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the precursor compound is subjected to bromine in the presence of catalysts to enhance the reaction rate and yield. The process is carefully monitored to maintain the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove bromine atoms or convert the hydroxyl group to a different functional group.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl group play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5-Tetrachloro-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid
- 2,3,4,5-Tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid
- This compound
Uniqueness
This compound is unique due to its specific arrangement of bromine atoms and the presence of a hydroxyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
85604-83-7 |
|---|---|
Molekularformel |
C16H10Br4O4 |
Molekulargewicht |
585.9 g/mol |
IUPAC-Name |
2,3,4,5-tetrabromo-6-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid |
InChI |
InChI=1S/C16H10Br4O4/c1-5-3-7(4-6(2)14(5)21)15(22)8-9(16(23)24)11(18)13(20)12(19)10(8)17/h3-4,21H,1-2H3,(H,23,24) |
InChI-Schlüssel |
OKIDSWRWBATCRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)

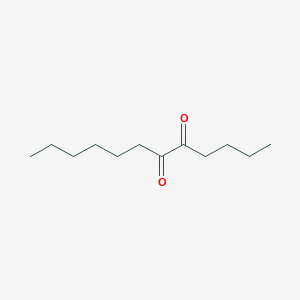
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)

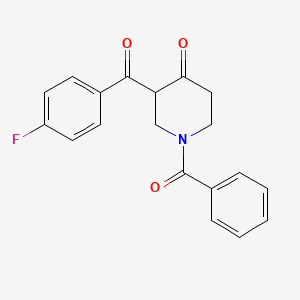
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
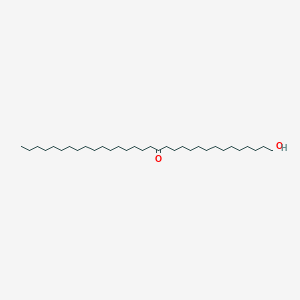

![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
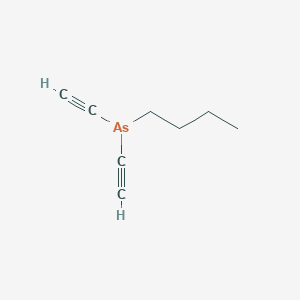
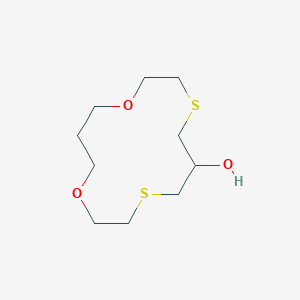
![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
